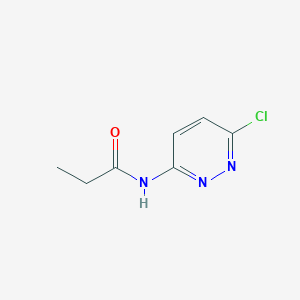
5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde
Übersicht
Beschreibung
5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol. It appears as a light yellow solid .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed . It is a light yellow solid with a melting point of 93–96°C . The 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at δ 7.93–7.89 (m, 4H, Ar–H), 7.68 (d, J =16.4 Hz, 1H, C 1 –H), 6.97 (d, J =16.4 Hz, 1H, C 2 –H), 2.37 (s, 3H, CH 3) .Wissenschaftliche Forschungsanwendungen
5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as pyrazole derivatives, which can be used in drug development. It is also used as a starting material for the synthesis of heterocyclic compounds, which are important in the field of medicinal chemistry. This compound is also used in the synthesis of dyes and pigments, which are important in the field of biochemistry. Furthermore, this compound is used in the synthesis of optical brighteners, which are important in the field of optics.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. This can result in altered cellular processes, potentially contributing to the compound’s observed effects .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular levels .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde in lab experiments has several advantages. It is a highly reactive compound and can be used in a variety of reactions. It is also a versatile compound and can be used in the synthesis of a wide range of organic compounds. Furthermore, it is a low-cost and readily available compound, making it an ideal starting material for many organic synthesis reactions.
However, there are also some limitations to the use of this compound in lab experiments. It is a highly reactive compound and can be hazardous if not handled properly. Furthermore, it is a toxic compound and can be harmful if ingested or inhaled. Finally, it is a highly volatile compound and can easily evaporate at room temperature.
Zukünftige Richtungen
The future directions for 5-methyl-2-(1H-pyrazol-1-yl)benzaldehyde are numerous. It can be used in the synthesis of new and improved drugs for the treatment of various diseases and disorders. It can also be used in the synthesis of new and improved dyes and pigments for use in biochemistry and optics. Furthermore, it can be used in the synthesis of new and improved optical brighteners for use in optics. Finally, it can be used in the synthesis of new and improved heterocyclic compounds for use in medicinal chemistry.
Eigenschaften
IUPAC Name |
5-methyl-2-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-3-4-11(10(7-9)8-14)13-6-2-5-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDLYOVAMFPRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649893 | |
| Record name | 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956723-07-2 | |
| Record name | 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1604350.png)





![2,4,7-Tribromobenzo[d]thiazole](/img/structure/B1604360.png)


![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B1604363.png)



